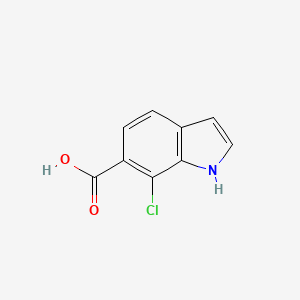

7-chloro-1H-indole-6-carboxylic acid

Vue d'ensemble

Description

7-chloro-1H-indole-6-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. Although the provided papers do not directly discuss 7-chloro-1H-indole-6-carboxylic acid, they provide valuable insights into the synthesis and properties of closely related indole compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

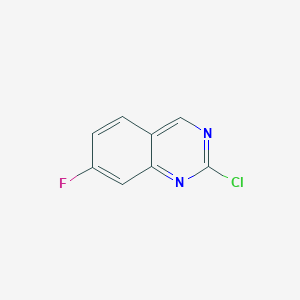

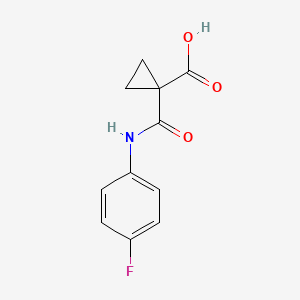

The synthesis of indole derivatives typically involves Fischer-type indolization or substitution reactions. For instance, the synthesis of 4- or 6-chloromethyl-1H-indole-2-carboxylates involves the elimination of SO2 from 2-ethoxycarbonyl-1H-indole methanesulfonic acids . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, another indole derivative, is achieved through substitution and hydrolysis steps . These methods could potentially be adapted for the synthesis of 7-chloro-1H-indole-6-carboxylic acid by altering the substitution pattern and functional groups.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using techniques such as NMR spectroscopy, MS spectrum, and X-ray crystallography . For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, and the crystal structure was further analyzed using density functional theory (DFT) . These techniques would be essential in confirming the molecular structure of 7-chloro-1H-indole-6-carboxylic acid once synthesized.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including substitution, hydrolysis, and oxidation . The transformation of sulfomethyl groups to formyl functions in indole derivatives is one such reaction, which involves the elimination of SO2, hydrolysis, and subsequent oxidation . These reactions are crucial for modifying the chemical structure and properties of indole compounds, and similar strategies could be employed in the functionalization of 7-chloro-1H-indole-6-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the crystal structure and unit cell dimensions of a chloro-fluoro chromene carboxylic acid derivative were determined, providing insights into its solid-state properties . The physical properties of 7-chloro-1H-indole-6-carboxylic acid would likely be influenced by the presence of the chloro and carboxylic acid functional groups, affecting its reactivity and interaction with biological targets.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : The hydroxyindole-3-carboxylic acids, including derivatives of 7-chloro-1H-indole-6-carboxylic acid, have been synthesized using benzyloxyindoles, showing their significance in biological and medicinal research (Marchelli, Hutzinger, & Heacock, 1969).

- Electrochemical Properties : Studies on polyindole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, have demonstrated their potential in applications like supercapacitors due to their impressive capacitance and stability (Ma, Zhou, Mo, Hou, & Xu, 2015).

Biochemical and Pharmaceutical Applications

- Anticancer Activity : 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a related compound, has been identified as an important intermediate for biologically active anticancer drugs (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

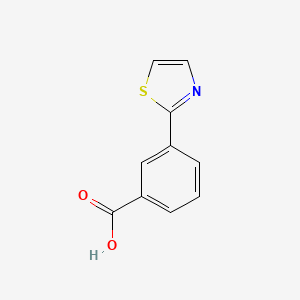

- Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives, which are structurally related to 7-chloro-1H-indole-6-carboxylic acid, have shown significant antibacterial and moderate antifungal activities, suggesting their therapeutic potential (Raju, Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

Materials Science and Nanotechnology

- Nanowire Synthesis : The carboxylic substituent position, including that of 7-chloro-1H-indole-6-carboxylic acid, influences the electrodeposition and morphology of polyindole derivatives, leading to the formation of nanowires with potential applications in nanotechnology and material science (Ma, Zhou, Mo, Hou, & Xu, 2015).

Orientations Futures

The study of indole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, continues to be a significant area of research due to their biological properties and potential as pharmaceutical compounds . Future research will likely focus on the development of novel synthesis methods and the exploration of new biological targets .

Propriétés

IUPAC Name |

7-chloro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHUWCQJGDUVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1H-indole-6-carboxylic acid | |

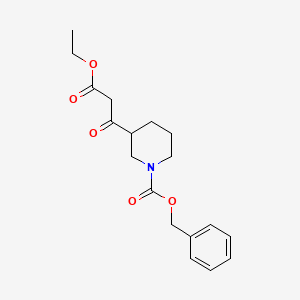

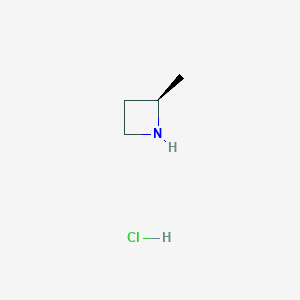

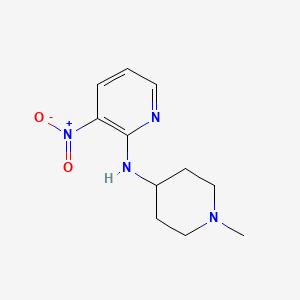

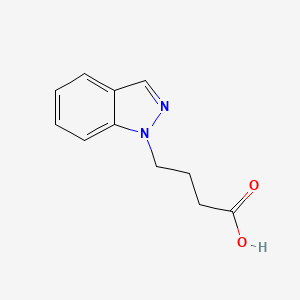

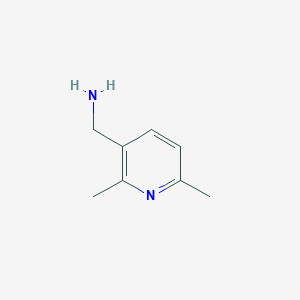

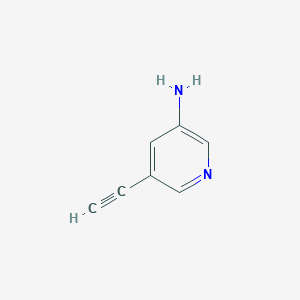

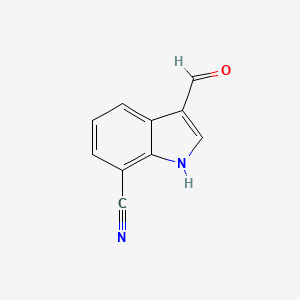

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)